Licoramina

Descripción general

Descripción

La licoramina es un alcaloide natural que se encuentra en los bulbos de las plantas pertenecientes a la familia de las Amaryllidaceae, como la Lycoris radiata. Está estructuralmente relacionada con otros alcaloides como la galantamina y la licorina. La this compound ha despertado interés debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

La licoramina se ha estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la enfermedad de Alzheimer. Ha mostrado promesa en revertir el deterioro cognitivo y eliminar las placas amiloides beta en modelos de ratón . Además, la this compound se ha investigado por sus propiedades de inhibición de la acetilcolinesterasa, que son relevantes en el tratamiento de enfermedades neurodegenerativas .

Mecanismo De Acción

La licoramina ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina en el cerebro . Al inhibir esta enzima, la this compound aumenta los niveles de acetilcolina, lo que mejora la función cognitiva. Además, se ha demostrado que la this compound interactúa con varias vías moleculares involucradas en la eliminación de las placas amiloides beta, que son características de la enfermedad de Alzheimer .

Análisis Bioquímico

Biochemical Properties

Lycoramine interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a key neurotransmitter . This interaction can influence various biochemical processes, particularly those related to nerve signal transmission.

Cellular Effects

Lycoramine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against CoCl2-induced SH-SY5Y cell injury . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lycoramine exerts its effects at the molecular level through various mechanisms. As an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This binding interaction can lead to changes in gene expression and cellular metabolism, contributing to its various pharmacological effects .

Temporal Effects in Laboratory Settings

The effects of lycoramine can change over time in laboratory settings. For instance, the alkaloid content of Lycoramine in Lycoris chinensis was found to increase with the age of the seedlings . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the duration of exposure and the age of the biological material.

Dosage Effects in Animal Models

The effects of lycoramine can vary with different dosages in animal models. In a study evaluating the therapeutic effects of lycoramine on Alzheimer’s disease in a mouse model, lycoramine showed therapeutic potential to halt and reverse cognitive decline at the late stages of disease progression .

Metabolic Pathways

Lycoramine is involved in various metabolic pathways. It is part of the Amaryllidaceae alkaloids metabolism in Lycoris species . The alkaloid interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its interactions with enzymes such as AChE, which are located in the synaptic cleft in neurons, it is likely that lycoramine can localize to these areas within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de licoramina implica varios pasos, incluida la utilización de la cicloadición [(3 + 2) + 1] catalizada por Rodio(I) de 1-en vinilo ciclopropano y monóxido de carbono para construir el núcleo cis-hidrodibenzofurano . Este método es eficiente y se ha aplicado en la síntesis formal de this compound. Otro enfoque involucra la hidrogenación asimétrica catalítica y la ciclización reductiva intramolecular de Heck .

Métodos de Producción Industrial

La producción industrial de this compound no está ampliamente documentada. los métodos de síntesis mencionados anteriormente pueden escalarse para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

La licoramina se somete a varias reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes derivados.

Reducción: La hidrogenación asimétrica catalítica se utiliza en su síntesis.

Sustitución: La this compound puede sufrir reacciones de sustitución para formar varios análogos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los catalizadores de rutenio o paladio se utilizan comúnmente en reacciones de hidrogenación.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones apropiadas para lograr la sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas.

Comparación Con Compuestos Similares

Compuestos Similares

Galantamina: Otro alcaloide de la familia de las Amaryllidaceae, utilizado en el tratamiento de la enfermedad de Alzheimer.

Crinina: Otro alcaloide relacionado con posibles aplicaciones terapéuticas.

Singularidad de la this compound

La this compound es única debido a su estructura molecular específica, que le permite inhibir eficazmente la acetilcolinesterasa e interactuar con las vías involucradas en la neuroprotección. Su potencial para revertir el deterioro cognitivo y eliminar las placas amiloides beta la convierte en una candidata prometedora para futuras investigaciones en el tratamiento de la enfermedad de Alzheimer .

Propiedades

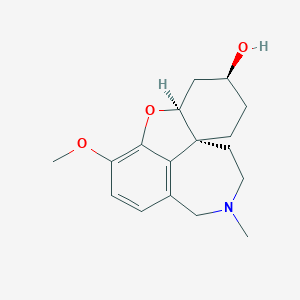

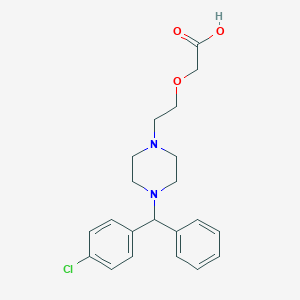

IUPAC Name |

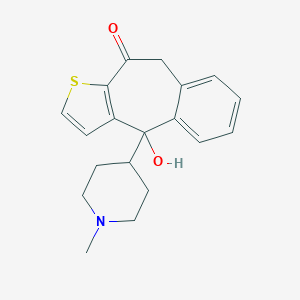

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRMHIXYLGOZSE-JDFRZJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175371 | |

| Record name | Lycoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21133-52-8 | |

| Record name | Lycoramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21133-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAG8LU84K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lycoramine?

A1: Lycoramine primarily acts as an acetylcholinesterase (AChE) inhibitor. [, , , ] This means it blocks the action of the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft.

Q2: How does lycoramine's AChE inhibitory activity compare to other known inhibitors?

A2: Studies show that lycoramine is a more potent AChE inhibitor than physostigmine but less potent than its close structural analog, galanthamine. [, , ] The potency of lycoramine derivatives can vary depending on the specific structural modifications. [, , ]

Q3: Beyond AChE inhibition, does lycoramine interact with other targets?

A3: Research suggests that lycoramine may also interact with nicotinic acetylcholine receptors, although the specific mechanisms and implications require further investigation. []

Q4: What are the downstream effects of lycoramine's AChE inhibition?

A4: By inhibiting AChE, lycoramine enhances cholinergic neurotransmission. This has been linked to several observed effects, including:

- Increased smooth muscle activity: Observed as increased tonus and peristalsis of the intestines in animal models. [, ]

- Pupillary constriction: Lycoramine can cause miosis, which can be counteracted by atropine, suggesting an interaction with muscarinic acetylcholine receptors. [, ]

- Potentiation of muscle contractions: Lycoramine can enhance the response of skeletal muscles to nerve stimulation, both directly and by potentiating the effects of acetylcholine. [, , ] This effect is dependent on dosage and stimulation frequency.

- Cognitive enhancement: Studies in a mouse model of Alzheimer's disease showed that lycoramine administration improved cognitive performance in behavioral tests, suggesting a potential role in mitigating cognitive decline. []

Q5: What is the molecular formula and weight of lycoramine?

A5: The molecular formula of lycoramine is C17H21NO4, and its molecular weight is 303.35 g/mol. [, , ]

Q6: What spectroscopic data is available for characterizing lycoramine?

A6: Spectroscopic techniques, including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been extensively used to characterize lycoramine. [, , , , ]

- UV Spectroscopy: Lycoramine exhibits characteristic UV absorption maxima, which can be used for its identification and quantification. []

- IR Spectroscopy: The IR spectrum of lycoramine reveals the presence of specific functional groups, such as hydroxyl (-OH) and aromatic rings. [, ]

- NMR Spectroscopy: Detailed 1H and 13C NMR data provide insights into the structure and stereochemistry of lycoramine and its derivatives. [, , , ]

- Mass Spectrometry: MS techniques are used to determine the molecular weight of lycoramine and analyze its fragmentation patterns, aiding in its structural elucidation. [, ]

Q7: What is the typical route of administration for lycoramine in research settings?

A7: Lycoramine has been administered intravenously, intra-arterially, and subcutaneously in animal studies. [, , , ]

Q8: Has lycoramine been evaluated in clinical trials for any specific conditions?

A8: While lycoramine has shown promising results in preclinical studies, particularly in animal models of Alzheimer's disease, it has not yet progressed to clinical trials. [, ]

Q9: What is the toxicity profile of lycoramine?

A9: Lycoramine's toxicity profile has been studied in mice, where its LD50 (the dose at which 50% of the animals die) was found to be 16.65 mg/kg after subcutaneous injection. [] This is considerably higher than the LD50 of galanthamine (0.958 mg/kg) and neostigmine (0.174 mg/kg), indicating a potentially wider therapeutic window. [, ]

Q10: What are the typical toxic symptoms observed with lycoramine overdose?

A10: Common toxic symptoms in animal models include salivation, muscle twitching, convulsions, and respiratory paralysis, which is the usual cause of death. [, ]

Q11: Which plant species are considered good sources of lycoramine?

A11: Several species within the Amaryllidaceae family are known to contain lycoramine, including:

Q12: What extraction methods are commonly employed for isolating lycoramine?

A12: Various extraction methods have been explored for isolating lycoramine from plant materials, including:

- Soxhlet extraction: A traditional method using organic solvents. []

- Microwave-assisted extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, enhancing extraction efficiency and reducing extraction time. [, ]

- Post-microwave-irradiated reflux extraction (PMIRE): This method combines microwave irradiation with conventional reflux extraction, potentially improving extraction yields. []

Q13: How do structural modifications of lycoramine influence its AChE inhibitory activity?

A13: Several studies have investigated the structure-activity relationship of lycoramine and its derivatives:

- Quaternization of the nitrogen atom: Converting lycoramine to its quaternary ammonium salt significantly reduces its ability to cross the blood-brain barrier, limiting its central nervous system effects. []

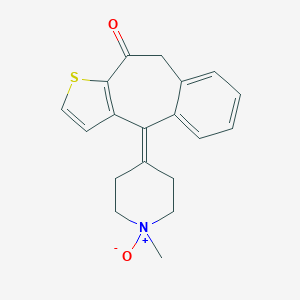

- Introduction of carbamate groups: The introduction of dimethylcarbamate groups to the lycoramine structure has been shown to increase its AChE inhibitory activity compared to the parent compound. [, , ]

- Modifications to the aromatic ring: Changes in the substitution pattern on the aromatic ring can affect both the potency and selectivity of lycoramine derivatives toward AChE. []

Q14: What analytical techniques are commonly employed for detecting and quantifying lycoramine?

A14: Several analytical methods have been developed for the determination of lycoramine in plant extracts and biological samples, including:

- High-performance liquid chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC provides a sensitive and selective method for quantifying lycoramine. [, , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique offers high sensitivity and selectivity for the identification and quantification of lycoramine, often used in combination with microwave-assisted extraction. [, ]

- Flow-injection chemiluminescence (FI-CL): This method utilizes the chemiluminescence reaction of luminol with potassium ferricyanide, which is inhibited by lycoramine, allowing for its sensitive detection. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)